3-Cyano-6-methoxycoumarin
Overview
Description
3-Cyano-6-methoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The molecular formula of this compound is C11H7NO3, and it has a molecular weight of 201.18 g/mol .
Preparation Methods
The synthesis of 3-Cyano-6-methoxycoumarin typically involves the reaction of 2-(2-chlorobenzylidene)malononitrile with 3-methoxyphenol, followed by oxidation and replacement reactions under reflux conditions . The reaction conditions often include the use of acetic anhydride as a reagent and a suitable solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Cyano-6-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The methoxy group and other positions on the coumarin ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Cyano-6-methoxycoumarin has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a fluorescent probe.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-6-methoxycoumarin involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, coumarin derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, making them potential anti-bacterial agents . The presence of the cyano and methoxy groups in the molecule can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
3-Cyano-6-methoxycoumarin can be compared with other similar compounds, such as:
- 3-Cyano-8-methoxycoumarin
- 6-Chloro-3-cyano-4-methylcoumarin
- 3-Cyano-4-ethyl-6-methylcoumarin
These compounds share the coumarin core structure but differ in the position and nature of substituents. The unique combination of the cyano and methoxy groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-methoxy-2-oxochromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-14-9-2-3-10-7(5-9)4-8(6-12)11(13)15-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVHOFPYWCEQBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249064 | |
Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41459-72-7 | |
Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41459-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701249064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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